molecular formula C7H12O2 B13067482 1-Ethoxycyclobutane-1-carbaldehyde

1-Ethoxycyclobutane-1-carbaldehyde

Cat. No.: B13067482
M. Wt: 128.17 g/mol
InChI Key: ZXNAXYJXTICMBP-UHFFFAOYSA-N
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Description

1-Ethoxycyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O2 It features a cyclobutane ring substituted with an ethoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxycyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclobutanol. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. These include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed:

    Oxidation: 1-Ethoxycyclobutane-1-carboxylic acid

    Reduction: 1-Ethoxycyclobutan-1-ol

    Substitution: Depends on the nucleophile used

Scientific Research Applications

1-Ethoxycyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-ethoxycyclobutane-1-carbaldehyde depends on its specific application. For instance, in biological systems, its derivatives may inhibit specific enzymes or pathways involved in disease processes. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical studies.

Comparison with Similar Compounds

    Cyclobutanone: A simple cyclobutane derivative with a ketone functional group.

    1-Methoxycyclobutane-1-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    Cyclobutane-1,1-dicarbaldehyde: Contains two aldehyde groups on the cyclobutane ring.

Uniqueness: 1-Ethoxycyclobutane-1-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the cyclobutane ring.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-ethoxycyclobutane-1-carbaldehyde

InChI

InChI=1S/C7H12O2/c1-2-9-7(6-8)4-3-5-7/h6H,2-5H2,1H3

InChI Key

ZXNAXYJXTICMBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC1)C=O

Origin of Product

United States

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